molecular formula C16H16N4O2 B5188731 2-[(1E)-2-(2,4-DIMETHOXYPHENYL)DIAZEN-1-YL]-1-METHYL-1H-1,3-BENZODIAZOLE CAS No. 51652-59-6

2-[(1E)-2-(2,4-DIMETHOXYPHENYL)DIAZEN-1-YL]-1-METHYL-1H-1,3-BENZODIAZOLE

Cat. No.: B5188731
CAS No.: 51652-59-6
M. Wt: 296.32 g/mol
InChI Key: SNPWEWWMWOEGSW-UHFFFAOYSA-N
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Description

2-[(1E)-2-(2,4-Dimethoxyphenyl)diazen-1-yl]-1-methyl-1H-1,3-benzodiazole is an organic compound that belongs to the class of diazo compounds. These compounds are characterized by the presence of a diazo group (-N=N-) attached to an aromatic ring. The compound is known for its vibrant color and is often used in dye and pigment industries. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(2,4-Dimethoxyphenyl)diazen-1-yl]-1-methyl-1H-1,3-benzodiazole typically involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. One common method involves the reaction of 2,4-dimethoxyaniline with nitrous acid to form the diazonium salt, which is then coupled with 1-methyl-1H-1,3-benzodiazole under basic conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of catalysts and solvents can also be optimized to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(2,4-Dimethoxyphenyl)diazen-1-yl]-1-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction of the diazo group can yield hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-[(1E)-2-(2,4-Dimethoxyphenyl)diazen-1-yl]-1-methyl-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other colorants.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(2,4-Dimethoxyphenyl)diazen-1-yl]-1-methyl-1H-1,3-benzodiazole involves its interaction with molecular targets through the diazo group. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    (E)-Bis(3,4-dimethoxyphenyl)diazene: Similar in structure but differs in the substitution pattern on the aromatic rings.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains similar aromatic groups but has a different core structure.

Uniqueness

2-[(1E)-2-(2,4-Dimethoxyphenyl)diazen-1-yl]-1-methyl-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the presence of both diazo and benzodiazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-(1-methylbenzimidazol-2-yl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-20-14-7-5-4-6-12(14)17-16(20)19-18-13-9-8-11(21-2)10-15(13)22-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPWEWWMWOEGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N=NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385971
Record name 1H-Benzimidazole, 2-[(2,4-dimethoxyphenyl)azo]-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51652-59-6
Record name 1H-Benzimidazole, 2-[(2,4-dimethoxyphenyl)azo]-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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